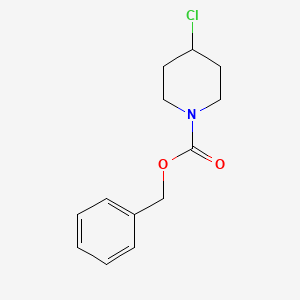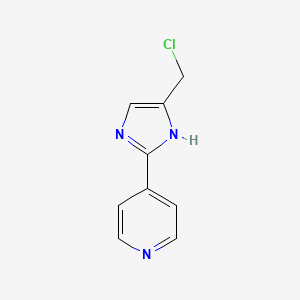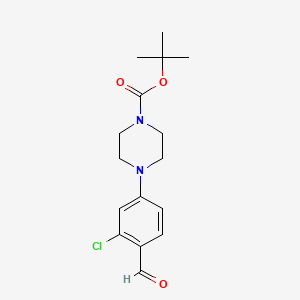![molecular formula C14H25NO2 B1425582 2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1179964-37-4](/img/structure/B1425582.png)
2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one
Overview
Description
2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one, commonly referred to as HMPA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. HMPA is a colorless, volatile and flammable liquid with a sweet odor and a boiling point of 175°C. It is a cyclic ether, composed of a six-membered ring with an oxygen atom in the center, and is structurally related to the piperidine family of compounds. HMPA has a variety of uses in the field of chemistry, including as a solvent, a reagent for organic synthesis, and as a reactant in the preparation of other compounds.
Scientific Research Applications
Synthesis of Derivatives and Intermediates :
- A study describes the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives using cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds catalyzed by piperidine. This method offers an efficient way to produce these derivatives from readily available materials (Fan et al., 2007).
Spectroscopic Characterization and Molecular Docking Studies :
- Another research focused on the synthesis, characterization, and spectroscopic analysis of a compound related to 2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one. It also covered cytotoxic studies and docking studies to understand its biological applications (Govindhan et al., 2017).
Crystal Structure Analysis :
- The crystal structure of a compound with a similar molecular structure was analyzed, providing insights into the spatial arrangement and potential reactivity of such molecules (Suressh et al., 2014).
Synthesis and Cytotoxic Evaluation :
- A study discussed the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones starting from cyclohexanone, highlighting the cytotoxic activity in human breast cancer cell lines (Mahdavi et al., 2016).
Antibacterial Activity of Piperidine-Containing Compounds :
- Research was conducted on the synthesis and antibacterial activity of certain piperidine-containing compounds, which could have implications in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
NMR Characteristics and Conformational Analysis :
- A study provided detailed NMR spectral assignments and conformational analysis of derivatives related to this compound, essential for understanding their chemical behavior (Jin-hong, 2011).
Synthesis of Schiff Base Complexes for Corrosion Inhibition :
- Research on the synthesis of Cd(II) Schiff base complexes, including analogs of the compound, showed potential for corrosion inhibition on mild steel, establishing a link between coordination chemistry and materials engineering (Das et al., 2017).
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
properties
IUPAC Name |
2-cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-6-8-15(9-7-13)14(17)10-12-4-2-1-3-5-12/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVUHFWSORTUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



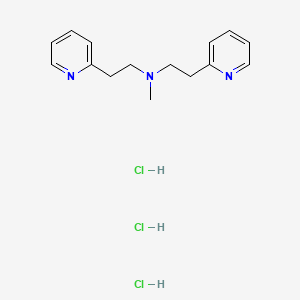
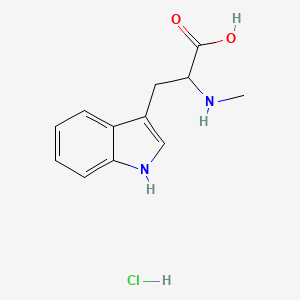



![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)


methyl}-2-phenyldiazene](/img/structure/B1425510.png)
